4-Chloro-2-fluoropyridine
Overview
Description
4-Chloro-2-fluoropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
4-Chloro-2-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general have been used in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of this compound involves its interaction with other compounds during synthesis processes. For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . This suggests that this compound can act as a precursor in the synthesis of other fluoropyridines.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability and metabolic stability of pharmaceuticals .
Result of Action
As a type of fluoropyridine, it’s known to possess interesting and unusual physical, chemical, and biological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 3,4-Difluoropyridine from this compound involves a nucleophilic substitution reaction with potassium fluoride (KF), suggesting that the presence of certain reactants in the environment can influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under specific reaction conditions . Another method includes the direct fluorination of pyridine using cesium sulfate fluoride (CsSO4F) at room temperature, which produces a mixture of products including 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using efficient and cost-effective reagents. The Balz-Schiemann reaction is one such method, where pyridine derivatives are treated with fluorinating agents to introduce the fluorine atom .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as potassium fluoride (KF) to form fluorinated pyridines.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where this compound can be used as a substrate to form carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Potassium Fluoride (KF): Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Major Products:
Fluorinated Pyridines: Resulting from nucleophilic substitution.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-2-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-Chloro-3-fluoropyridine
- 2,3,5,6-Tetrafluoropyridine
- 2-Fluoropyridine
Comparison: 4-Chloro-2-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines . This uniqueness makes it valuable in applications where specific reactivity patterns are required.
Properties
IUPAC Name |
4-chloro-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKJKBURMCLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376500 | |
Record name | 4-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-92-9 | |
Record name | 4-Chloro-2-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34941-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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